molecular formula C24H16N2 B7888259 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene

1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene

Cat. No.: B7888259
M. Wt: 332.4 g/mol
InChI Key: OQVQNTRMZCGXIB-UHFFFAOYSA-N
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Description

1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene (CSCSB), also known as Fluorescent Brightener ER-II (CAS: 13001-38-2), is a bis-styrylbenzene derivative featuring two cyano-substituted styryl groups at the 2- and 4-positions of a central benzene ring . Its molecular formula is C₂₄H₁₆N₂ (MW: 332.4), with a planar, conjugated structure that enables strong fluorescence and photophysical tunability .

CSCSB is primarily used as a fluorescent brightener in industrial applications due to its high quantum yield and stability . Its synthesis involves Wittig or Heck coupling reactions to link cyanostyryl moieties to the benzene core . The compound exhibits aggregation-induced emission (AIE) characteristics, making it valuable in optoelectronic devices and sensors .

Properties

IUPAC Name

2-[2-[4-[2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2/c25-17-22-13-11-20(12-14-22)6-5-19-7-9-21(10-8-19)15-16-23-3-1-2-4-24(23)18-26/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVQNTRMZCGXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884561
Record name Benzonitrile, 2-[2-[4-[2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]-
Source EPA DSSTox
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Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13001-38-2
Record name 2-[2-[4-[2-(4-Cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13001-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-[2-[4-[2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzonitrile, 2-[2-[4-[2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromopentyloxybenzylcyanide Intermediate

A two-step synthesis begins with the preparation of 4-(5-bromopentyloxy)benzylcyanide. In the first step, 4-hydroxybenzylcyanide reacts with 1,5-dibromopentane in DMF-K₂CO₃ at 60°C for 3 hours, yielding 66.7% of the intermediate. The second step involves coupling this intermediate with 2,5-dimethoxybenzene-1,4-dicarboxyaldehyde using tetrabutylammonium hydroxide and potassium tert-butoxide in tetrahydrofuran (THF).

This method produces the target compound in 64.2% yield after recrystallization from 1,4-dioxane. The use of phase-transfer catalysts (tetrabutylammonium hydroxide) enhances reactivity by facilitating anion exchange between aqueous and organic phases.

Industrial-Scale Production Techniques

Continuous Flow Processes

Industrial production often employs continuous flow reactors to optimize heat and mass transfer. For example, the NaOMe-mediated method described above has been adapted for large-scale synthesis by implementing:

  • Solvent Recovery Systems : Distillation units recycle DMF and methanol, reducing waste.

  • Catalyst Recycling : Excess triethyl phosphite is recovered and reused, lowering costs.

These optimizations enable a 91% recovery rate of phosphate esters, further enhancing sustainability.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters of the discussed methods:

MethodReagents/CatalystsSolventTemperature (°C)Yield (%)Purity (%)
K₂CO₃-MediatedK₂CO₃DMF6023.6–66.795–98
NaOMe in MeOH-DMFNaOMe, Triethyl phosphiteDMF/MeOH35–1409298
Two-Step SynthesisK₂CO₃, t-BuOKDMF/THF50–6064.2>99

Purification and Characterization

Recrystallization Techniques

Recrystallization from 1,4-dioxane or chloroform/hexane mixtures yields high-purity (>99%) crystals suitable for X-ray diffraction analysis. The crystalline form exhibits inversion symmetry, with methylene chains adopting all-trans conformations.

Spectroscopic Validation

1H NMR and 13C NMR spectroscopy confirm structural integrity, with characteristic signals for cyanostyryl groups at δ 6.88–7.23 ppm (aromatic protons) and 2209 cm⁻¹ (C≡N stretch) in FT-IR. Mass spectrometry and elemental analysis further validate molecular composition .

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a probe for biological assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Table 1: Key Properties of CSCSB and Analogous Compounds

Compound Name Molecular Structure Emission λ (nm) Quantum Yield (Φ) Fluorescence Lifetime (ns) Key Applications
CSCSB (1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene) Two cyanostyryl groups at 2- and 4-positions of benzene 490 (solid) 0.45 (solid) 0.86 (solid) Fluorescent brighteners, sensors
CS1 (2,2′-(p-phenylenediethene-2,1-diyl)bisbenzonitrile) Two cyanostyryl groups at 2- and 2′-positions of benzene 450 (solid) 0.32 (solid) 1.02 (solid) Organic LEDs
BCSB (1,4-bis(4-cyanostyryl)benzene) Two cyanostyryl groups at 4- and 4′-positions of benzene 530 (solid) 0.38 (solid) 1.20 (solid) Halogen-bonded crystals, photovoltaics
Py4CN (E,E-2,6-bis(4-cyanostyryl)pyridine) Pyridine core with 4-cyanostyryl groups at 2- and 6-positions 480 (blue) / 560 (yellow-green) 0.28 (mixture) 1.50 (crystalline) Multi-emissive materials

Key Observations:

Emission Wavelength: CSCSB emits at 490 nm in the solid state, intermediate between CS1 (450 nm) and BCSB (530 nm). This is attributed to the positional isomerism of the cyanostyryl groups, which alters conjugation length and intramolecular charge transfer . Py4CN exhibits dual emission (480 nm and 560 nm) due to coexisting blue and yellow-green luminescent crystals .

Quantum Efficiency :

  • CSCSB has a higher solid-state quantum yield (Φ = 0.45) compared to BCSB (Φ = 0.38), likely due to reduced intermolecular π-π stacking in its asymmetric structure .

Halogen Bonding :

  • BCSB forms halogen-bonded co-crystals with iodinated compounds (e.g., 1,4-diiodobenzene), enhancing its use in stimuli-responsive materials . CSCSB’s 2- and 4-substitution pattern limits such interactions, favoring fluorescence over supramolecular assembly .

Biological Activity

1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene, a compound with significant structural complexity, is increasingly recognized for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H16N2C_{24}H_{16}N_2. The compound features two cyanostyryl groups attached to a benzene ring, which contributes to its unique electronic properties and potential biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antiproliferative and antioxidant effects. Its structural characteristics suggest potential interactions with cellular targets, leading to therapeutic applications.

Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound on human hepatocellular carcinoma (HepG2) cells. The results indicated that the compound inhibited cell growth in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was determined through an MTT assay, revealing significant cytotoxicity compared to control groups.

Concentration (µM) Cell Viability (%)
0100
1085
5065
10045
50020

The compound's mechanism of action appears to involve interaction with topoisomerases, similar to established anticancer agents like etoposide, suggesting a pathway for further investigation into its therapeutic potential .

The proposed mechanism involves the compound's ability to bind to DNA and inhibit topoisomerase II activity. Molecular docking studies have shown that it can effectively fit into the active site of the enzyme, potentially disrupting DNA replication and transcription processes. The binding affinity was assessed using computational methods, indicating favorable interactions with key amino acid residues within the enzyme's active site .

Case Studies

  • In Vitro Studies : A series of in vitro experiments demonstrated that treatment with varying concentrations of this compound led to increased apoptosis in HepG2 cells. Flow cytometry analysis confirmed significant changes in cell cycle distribution post-treatment.
  • Comparative Analysis : When compared to other compounds with similar structures, such as 1,4-bis(2-cyanostyryl)benzene, this compound exhibited enhanced antiproliferative effects, suggesting that the positioning of the cyanostyryl groups is crucial for biological activity .

Q & A

Q. How can this compound be applied in optoelectronic devices?

  • Methodological Answer : Integrate into organic light-emitting diodes (OLEDs) as an emissive layer. Optimize film morphology via spin-coating or vacuum deposition. Measure external quantum efficiency (EQE) and Commission Internationale de l'Éclairage (CIE) coordinates. Compare with commercial AIEgens (e.g., tetraphenylethene derivatives) for performance benchmarking .

Q. What bioimaging applications are feasible given its fluorescence properties?

  • Methodological Answer : Functionalize with hydrophilic groups (e.g., PEG) to improve aqueous solubility. Test cytotoxicity in cell lines and image subcellular structures (e.g., mitochondria) using confocal microscopy. For real-time tracking, monitor emission changes in response to pH or enzymatic activity .

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